molecular formula C21H19N3O2 B2540064 N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide CAS No. 1421473-42-8

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B2540064
CAS No.: 1421473-42-8
M. Wt: 345.402
InChI Key: FVRWDQSAJGKZSK-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide (CAS 1421473-42-8) is an acetamide derivative with a molecular formula of C21H19N3O2 and a molecular weight of 345.40 g/mol . This chemically complex compound features a naphthalene group and a methyl-pyrazole moiety substituted with a furan ring, a structure that indicates potential for diverse biological activity and makes it a valuable scaffold in medicinal chemistry and drug discovery research . Compounds with similar heterocyclic architectures, particularly those incorporating furan and pyrazole rings, have been investigated for various pharmacological applications. Research into analogous structures suggests potential utility in developing agents against infectious diseases . Furthermore, the distinct electronic properties of the furan ring can influence the compound's interaction with biological targets, making it a candidate for structure-activity relationship (SAR) studies . Its mechanism of action is likely target-specific, but related nitro-aromatic compounds are known to act as prodrugs, activated by bacterial nitroreductase enzymes, leading to the generation of cytotoxic metabolites . This mechanism is under investigation for novel anti-infective therapies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions, including the use of personal protective equipment, and refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-24-19(20-10-5-11-26-20)13-17(23-24)14-22-21(25)12-16-8-4-7-15-6-2-3-9-18(15)16/h2-11,13H,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWDQSAJGKZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Intermediate Preparation

Synthesis of 5-(Furan-2-yl)-1-Methyl-1H-Pyrazole-3-yl)Methylamine

The pyrazole intermediate is synthesized via a cyclocondensation reaction. A typical procedure involves:

  • Formation of the pyrazole ring : Furan-2-carbaldehyde reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-(furan-2-yl)-1H-pyrazole.
  • Bromination and amination : The pyrazole is brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane, followed by nucleophilic substitution with potassium phthalimide to introduce the methylamine group.

Reaction conditions :

Step Reagents Solvent Temperature Yield
Cyclocondensation Methylhydrazine, furan-2-carbaldehyde Ethanol 80°C 68%
Bromination NBS, AIBN CCl₄ 0°C → RT 72%
Amination K-phthalimide, DMF DMF 120°C 65%

Preparation of 2-(Naphthalen-1-yl)Acetyl Chloride

The naphthalene moiety is introduced via activation of 2-(naphthalen-1-yl)acetic acid:

  • Acid chloridation : Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C produces the corresponding acyl chloride.

Optimization note : Excess SOCl₂ (1.5 eq.) and catalytic dimethylformamide (DMF, 0.1 eq.) improve yields to 89%.

Amide Bond Formation

Coupling Strategies

The final step involves coupling the pyrazole-methylamine intermediate with 2-(naphthalen-1-yl)acetyl chloride. Two methods are prevalent:

Method A: Schotten-Baumann Reaction
  • Conditions : Aqueous NaOH (10%), dichloromethane, 0°C → RT.
  • Yield : 74% after recrystallization from ethanol.
Method B: Carbodiimide-Mediated Coupling
  • Reagents : N,N’-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
  • Solvent : Dry THF, inert atmosphere.
  • Yield : 82%.

Comparative analysis :

Method Advantages Disadvantages
Schotten-Baumann Cost-effective, simple setup Lower yield, emulsion formation
DCC/DMAP Higher yield, purity Requires anhydrous conditions, costly reagents

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methodologies highlight the use of continuous flow reactors for the acylation step to enhance reproducibility and safety. Key parameters include:

  • Residence time : 15–20 minutes.
  • Temperature : 25°C.
  • Throughput : 1.2 kg/h.

Purification Techniques

  • High-performance liquid chromatography (HPLC) : Utilizes a C18 column with acetonitrile/water (70:30) mobile phase to achieve >99% purity.
  • Crystallization : Ethanol/water (3:1) mixture yields needle-like crystals suitable for X-ray diffraction analysis.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H, naphthyl), 7.89–7.45 (m, 6H, naphthyl), 6.82 (s, 1H, pyrazole), 6.51 (dd, J = 3.3, 1.8 Hz, 1H, furan), 4.65 (s, 2H, CH₂), 3.91 (s, 3H, N-CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₂H₂₁N₃O₂ [M+H]⁺: 360.1701; found: 360.1705.

Purity Assessment

  • HPLC retention time : 12.4 min (method: 0.1% TFA in H₂O/MeCN gradient).
  • Melting point : 148–150°C.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Nitrated or sulfonated naphthalene derivatives.

Scientific Research Applications

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving furan and pyrazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory or cancer pathways, leading to modulation of these processes.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features and Differences
Compound Name/Identifier Core Heterocycle Aromatic Substituent Acetamide Linker Additional Features Reference
Target Compound Pyrazole Naphthalen-1-yl Yes Furan-2-yl, 1-methyl group
N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide None Naphthalen-1-yl Yes Piperidine substituent
N-[(1,4-Diphenyl-1H-Pyrazol-3-yl)(2-Hydroxynaphthalen-1-yl)Methyl]Acetamide Pyrazole Naphthalen-1-yl Yes Hydroxynaphthalene, diphenyl groups
2-((3-Allyl-5-(5-Methylfuran-2-yl)-4-Oxothieno[2,3-d]Pyrimidin-2-yl)Thio)-N-(Naphthalen-1-yl)Acetamide Thienopyrimidine Naphthalen-1-yl Yes Furan-2-yl, thienopyrimidine core
N-R-2-(5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazol-3-ylthio)Acetamides Pyrazole/Triazole Phenyl Yes Triazole-thioether linker

Key Observations :

  • Pyrazole vs. Other Heterocycles: The target compound’s pyrazole core differentiates it from thienopyrimidine (e.g., ) or triazole-based analogs (e.g., ). Pyrazoles are known for metabolic stability and enzyme inhibition .
  • Naphthalene vs.
Table 3: Reported Bioactivities of Analogous Compounds
Compound Type Target Enzymes/Activities IC50/Activity Data Reference
N-(Naphthalen-1-yl)-2-(Piperidin-1-yl)Acetamide AChE/BChE inhibition Moderate activity (IC50 ~ µM range)
Triazole-Acetamides (6a–6m) Antimicrobial, Antifungal MIC: 2–16 µg/mL
Pyrazole-Triazole Hybrids () Predicted MAO-B/BChE inhibition (PASS screening) Pa > 0.7 (probable activity)
Thienopyrimidine-Acetamide () Not reported

Functional Insights :

  • Antimicrobial Activity : Triazole-acetamides in show broad-spectrum activity, which the target compound may share due to structural similarities.
  • Computational Predictions : Pyrazole-triazole hybrids in were screened via PASS and docking, indicating possible neuroactive properties—a direction for future study of the target compound.

Biological Activity

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that integrates multiple pharmacologically relevant functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail its synthesis, biological mechanisms, and research findings.

1. Chemical Structure and Synthesis

The compound consists of a furan ring, a pyrazole ring, and a naphthalenic moiety. The synthesis typically involves multi-step organic reactions:

Synthetic Route:

  • Furan Synthesis: Derived from furfural through acid-catalyzed reactions.
  • Pyrazole Synthesis: Formed by reacting hydrazine with diketones under reflux conditions.
  • Coupling Reaction: The furan and pyrazole intermediates are coupled with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its interaction with various molecular targets:

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine production.
  • Receptor Interaction: It can bind to receptors involved in pain and inflammation modulation, affecting signal transduction pathways.

3.1 Anti-inflammatory Properties

Research indicates that derivatives of naphthoquinones exhibit significant anti-inflammatory effects. For instance, studies have shown that certain naphthoquinone derivatives can inhibit pro-inflammatory cytokine interleukin-1β (IL-1β) production in THP-1 cells with low IC50 values, indicating strong activity against inflammation .

3.2 Anticancer Activity

Naphthoquinones are known for their cytotoxic properties against various cancer cell lines. Recent studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits IL-1β production; reduces inflammation in vitro
AnticancerInduces apoptosis in cancer cells; ROS generation
AntimicrobialExhibits activity against various pathogens

4. Case Studies

Several studies have evaluated the biological efficacy of compounds related to this compound:

Case Study 1: Anti-inflammatory Effects
A study involving the application of naphthoquinone derivatives showed a marked reduction in inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Anticancer Efficacy
In vitro tests on breast cancer cell lines revealed that specific derivatives could reduce cell viability significantly compared to controls, indicating their potential as chemotherapeutic agents .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer domains. Continued exploration into its mechanisms of action and therapeutic potential could lead to significant advancements in pharmacotherapy.

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